molecular formula C15H15NO3S2 B12850374 3-phenothiazin-10-ylpropane-1-sulfonic Acid CAS No. 129808-92-0

3-phenothiazin-10-ylpropane-1-sulfonic Acid

Cat. No.: B12850374
CAS No.: 129808-92-0
M. Wt: 321.4 g/mol
InChI Key: ONVGBCNKVCPJCI-UHFFFAOYSA-N
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Description

3-phenothiazin-10-ylpropane-1-sulfonic Acid is a useful research compound. Its molecular formula is C15H15NO3S2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10H-Phenothiazin-10-yl)propane-1-sulfonic acid typically involves the reaction of phenothiazine derivatives with sulfonating agents. One common method includes the reaction of 10-(3-bromopropyl)-10H-phenothiazine with sodium sulfite under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

In industrial settings, the production of 3-(10H-Phenothiazin-10-yl)propane-1-sulfonic acid may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Method A: Reaction with Alkyl Sultones

A high-yield, single-step process involves reacting phenothiazine with 1,3-propanesultone in tetrahydrofuran (THF) using sodium hydride as a base .
Reaction Scheme :

Phenothiazine+1,3-propanesultoneNaH, THFSodium 3-(phenothiazin-10-yl)propane-1-sulfonate\text{Phenothiazine} + 1,3\text{-propanesultone} \xrightarrow{\text{NaH, THF}} \text{Sodium 3-(phenothiazin-10-yl)propane-1-sulfonate}

Conditions :

  • Yield: 85–90% after crystallization .

  • Purity: <0.0002% residual phenothiazine (HPLC) .

Method B: Two-Step Halogenation-Sulfonation

An older method employs 1,3-dibromopropane for alkylation, followed by sulfite substitution :

  • Alkylation :

Phenothiazine+1,3-dibromopropane10-(3-bromopropyl)phenothiazine(Yield: 18%)\text{Phenothiazine} + 1,3\text{-dibromopropane} \rightarrow 10\text{-(3-bromopropyl)phenothiazine} \quad (\text{Yield: 18\%})

  • Sulfonation :

10-(3-bromopropyl)phenothiazine+Na2SO3Sodium 3-(phenothiazin-10-yl)propane-1-sulfonate(Yield: 51%)10\text{-(3-bromopropyl)phenothiazine} + \text{Na}_2\text{SO}_3 \rightarrow \text{Sodium 3-(phenothiazin-10-yl)propane-1-sulfonate} \quad (\text{Yield: 51\%})

Total Yield : 9% (inefficient due to chromatographic purification) .

Nucleophilic Substitution

The sulfonate group undergoes nucleophilic substitution, enabling functionalization for biochemical applications:
Example Reaction :

R-SO3+NuR-Nu+SO32\text{R-SO}_3^- + \text{Nu}^- \rightarrow \text{R-Nu} + \text{SO}_3^{2-}

Applications :

  • Conjugation with biomolecules (e.g., proteins, DNA) for biosensors.

  • Modifications to enhance solubility or targeting in drug delivery.

Redox and Electron-Transfer Reactions

The phenothiazine core participates in redox cycles, critical for chemiluminescence enhancement in peroxidase assays :

Mechanism in Chemiluminescence:

  • Oxidation : Phenothiazine sulfonate donates electrons to oxidized luminol intermediates.

  • Stabilization : Sulfonate group stabilizes radical intermediates, amplifying light emission .

Experimental Data :

ParameterOptimal RangeSignal Intensity (Relative)
Enhancer Concentration0.5–1.0 mM100% (Max)
pH8.5–9.190–100%
Luminol Concentration5–10 mMPeak at 7 mM

Source: Chemiluminescence assays in pH 8.6 Tris buffer with horseradish peroxidase .

Interaction with Biomolecules

The compound binds to proteins and nucleic acids via:

  • Electrostatic interactions : Sulfonate group interacts with cationic residues.

  • Intercalation : Phenothiazine moiety inserts into DNA base pairs.

Applications :

  • Biosensing : Electrochemical labeling for detecting peroxidase activity .

  • Antimicrobial Activity : Disruption of microbial membranes via charge interactions.

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (decomposition observed at higher temperatures) .

  • Photodegradation : UV exposure induces ring-opening reactions in phenothiazine, reducing efficacy.

Chemiluminescence Optimization

FactorOptimal ValueEffect on Signal
Enhancer Concentration0.75 mMMaximizes signal
pH8.8Peak efficiency
Luminol7 mMSaturation point

Scientific Research Applications

Overview

The primary application of 3-phenothiazin-10-ylpropane-1-sulfonic acid lies in its ability to enhance chemiluminescent reactions. It is particularly effective in assays that utilize luminol, a common chemiluminescent substrate.

Mechanism

The compound functions as an enhancer by facilitating electron transfer during the chemiluminescent reaction, thus increasing the intensity of light emitted. This property is crucial for improving the sensitivity and reliability of assays.

Data Table: Chemiluminescence Performance

Substrate Enhancer Light Emission (Relative Intensity) Optimal pH
LuminolSodium 3-(phenothiazin-10-yl)propane-1-sulfonate3x higher than standard luminol7.2
L012Sodium 3-(phenothiazin-10-yl)propane-1-sulfonateSignificantly enhanced6.0 - 6.5

Case Study: Peroxidase Assays

In a study conducted by researchers, sodium 3-(phenothiazin-10-yl)propane-1-sulfonate was utilized in a membrane assay for peroxidase detection. The results indicated a marked increase in sensitivity compared to traditional methods, with a detection limit significantly lower than that achieved with other enhancers such as 4-iodophenol .

Biochemical Assays

The compound has been successfully integrated into various biochemical assays beyond peroxidase detection. Its high solubility and stability make it suitable for use in enzyme-linked immunosorbent assays (ELISA) and Western blotting techniques.

Data Table: Application in ELISA

Assay Type Analyte Detection Method Signal Enhancement
ELISAHuman HDAC-1Luminol-based substrateEnhanced by sodium 3-(phenothiazin-10-yl)propane-1-sulfonate, outperforming standard substrates by fivefold .
Western BlotIKBαChemiluminescent detectionIncreased sensitivity with SPTZ

Detergents and Solar Energy Conversion

Beyond its use in biochemical assays, sodium 3-(phenothiazin-10-yl)propane-1-sulfonate has potential applications in detergent formulations and solar energy conversion systems. Its properties as an accelerator can enhance enzymatic activity in detergents, leading to improved cleaning efficiency .

Research on Hydrogel Synthesis

Recent studies have explored the use of this compound in the synthesis of redox-responsive ionic liquid hydrogels. These hydrogels have applications in drug delivery systems and biosensors due to their tunable properties .

Mechanism of Action

The mechanism of action of 3-(10H-Phenothiazin-10-yl)propane-1-sulfonic acid involves its role as an electron transfer mediator. It reacts with horseradish peroxidase (HRP) to release HRP and form a radical species. This radical species quickly oxidizes luminol anions, leading to light emission in chemiluminescence reactions[5][5].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(10H-Phenothiazin-10-yl)propane-1-sulfonic acid is unique due to its dual role as a chemiluminescence enhancer and a surfactant. Its ability to enhance light emission in chemiluminescence assays makes it particularly valuable in analytical and diagnostic applications .

Biological Activity

3-Phenothiazin-10-ylpropane-1-sulfonic acid (also known as sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14NNaO3S2\text{C}_{15}\text{H}_{14}\text{N}\text{NaO}_3\text{S}_2

This compound features a phenothiazine core, which is known for its diverse pharmacological properties. The sulfonic acid group enhances its solubility in water, making it suitable for various biological applications.

Antioxidant Properties

Research indicates that compounds derived from phenothiazine exhibit significant antioxidant activities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Antiproliferative Effects

In vitro studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been evaluated against leukemic HL60 cells, showing promising results in inhibiting cell proliferation. The compound's mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

Study 1: Antioxidant Activity Assessment

A study conducted to assess the antioxidant activity of this compound utilized several assays including DPPH and ABTS radical scavenging tests. The findings indicated that this compound exhibited a dose-dependent antioxidant effect, comparable to standard antioxidants such as ascorbic acid.

Concentration (μM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505560
1008085

Study 2: Antiproliferative Activity on HL60 Cells

In another study focusing on the antiproliferative effects, various concentrations of the compound were tested on HL60 cells. The results demonstrated a significant reduction in cell viability at higher concentrations.

Concentration (μM)Cell Viability (%)
0100
2575
5050
10020

The biological activity of this compound can be attributed to its ability to modulate cellular signaling pathways involved in apoptosis and oxidative stress responses. It is believed to interact with key proteins involved in these pathways, leading to enhanced cell death in cancerous cells while providing protective effects against oxidative damage in normal cells.

Properties

CAS No.

129808-92-0

Molecular Formula

C15H15NO3S2

Molecular Weight

321.4 g/mol

IUPAC Name

3-phenothiazin-10-ylpropane-1-sulfonic acid

InChI

InChI=1S/C15H15NO3S2/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11H2,(H,17,18,19)

InChI Key

ONVGBCNKVCPJCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)O

Origin of Product

United States

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